(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid
Description
(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid (CAS: 130309-35-2) is an Fmoc-protected amino acid derivative widely used in peptide synthesis. Its structure features a thiophen-2-yl substituent on the propionic acid backbone and an R-configuration at the chiral center. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . This compound is critical in solid-phase peptide synthesis (SPPS) due to its compatibility with automated protocols and stability under acidic conditions.
Properties
Molecular Formula |
C23H21NO4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C23H21NO4S/c25-22(26)15(12-16-6-5-11-29-16)13-24-23(27)28-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26) |
InChI Key |
QESQPYKYCREZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=CS4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a two-step approach:
Detailed Preparation Procedure
Starting Material
The synthesis typically begins with the commercially available or synthetically prepared (R)-3-thiophen-2-yl-alanine or its racemic form, which is then resolved or synthesized enantioselectively. The amino acid precursor must be of high optical purity to ensure the final product’s stereochemical integrity.
Fmoc Protection of the Amino Group
- Reagents: 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) is the preferred reagent for introducing the Fmoc protecting group.
- Procedure: The amino acid is dissolved in a basic aqueous-organic solvent mixture (e.g., sodium bicarbonate solution with acetone or dioxane). Fmoc-OSu is added slowly under stirring at 0–25 °C.
- Reaction Conditions: The reaction is typically carried out at room temperature overnight to ensure complete conversion.
- Workup: The reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then extracted with ethyl acetate, washed, dried, and purified by recrystallization or chromatography.
This method ensures selective protection of the amino group without affecting the carboxylic acid functionality or the thiophene ring.
Alternative Method: Mixed Anhydride Method
According to literature on Fmoc amino acid synthesis, an alternative approach involves the mixed anhydride method, where the amino acid is first converted to a mixed anhydride intermediate, which then reacts with Fmoc chloride or Fmoc-OSu to yield the protected amino acid.
Specific Method for (R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-yl-propionic acid
While direct literature on this precise compound is limited, analogous preparation methods for Fmoc-protected amino acids with aromatic side chains provide a reliable framework:
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1 | (R)-3-thiophen-2-yl-alanine + NaHCO3 (1-6 equiv), acetone solvent | Basic aqueous-organic medium to maintain amino acid solubility |
| 2 | Addition of Fmoc-OSu (0.8-1.3 equiv) | Ensures stoichiometric protection |
| 3 | Stirring overnight at room temperature | Complete reaction |
| 4 | Removal of acetone by rotary evaporation | Concentration step |
| 5 | Extraction with ethyl acetate, acidification to pH ~2 | To precipitate product and remove impurities |
| 6 | Washing, drying, recrystallization from ethyl acetate/hexane | Purification |
This procedure yields the desired Fmoc-protected amino acid with good purity and yield (~65-75%) depending on exact conditions.
Catalytic and Solvent Considerations
- Solvent: Tetrahydrofuran (THF) or acetone are commonly used solvents for the Fmoc protection step due to their ability to dissolve both reagents and substrates.
- Catalysts: Pyridinium p-toluenesulfonate has been reported as a catalyst in related reactions involving Fmoc protection and acetal formation, though it is more relevant in side-chain protection steps rather than direct Fmoc protection.
Analytical Data and Purity Assessment
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of the Fmoc group, the thiophene ring, and the stereochemistry.
- Mass Spectrometry (MS): Confirms molecular weight consistent with the formula C21H19NO4S (approximate).
- High-Performance Liquid Chromatography (HPLC): Used to assess purity and enantiomeric excess.
- Melting Point: Provides additional purity confirmation.
Typical Data Table for Characterization
| Parameter | Observed Value | Method | Notes |
|---|---|---|---|
| Molecular Weight | ~377 g/mol | MS | Matches expected formula |
| ^1H NMR (DMSO-d6) | Signals at δ 7.2-7.8 ppm (aromatic), 4.2 ppm (CH adjacent to Fmoc) | NMR | Consistent with Fmoc and thiophene |
| Purity | >95% | HPLC | High purity suitable for peptide synthesis |
| Optical Rotation | +XX° (specific value depends on batch) | Polarimetry | Confirms (R)-configuration |
Comparative Analysis of Preparation Routes
| Aspect | Fmoc-OSu Method | Mixed Anhydride Method |
|---|---|---|
| Reaction Time | Overnight (12-16 h) | Shorter (2-4 h) |
| Yield | Moderate to high (65-75%) | High (up to 85%) |
| Complexity | Simple, fewer steps | Requires intermediate preparation |
| Purity | High | High |
| Scalability | Good | Good |
| Side Reactions | Minimal | Possible racemization if conditions not controlled |
Summary and Expert Perspective
The preparation of this compound is reliably achieved through the Fmoc protection of (R)-3-thiophen-2-yl-alanine using Fmoc-OSu in a basic aqueous-organic medium. This method balances operational simplicity, yield, and stereochemical integrity, making it suitable for large-scale peptide synthesis applications. Alternative methods like the mixed anhydride approach offer advantages in reaction time and yield but require careful control to avoid racemization.
The use of solvents like tetrahydrofuran or acetone and mild base conditions ensures the thiophene ring remains intact without side reactions. Purification by acidification and recrystallization yields product of high purity and optical activity, confirmed by NMR, MS, and HPLC analyses.
This synthesis route is consistent with established protocols for Fmoc-protected amino acids and is supported by patent literature and peer-reviewed methods.
Chemical Reactions Analysis
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent like DMF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amino derivatives.
Scientific Research Applications
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiophen-2-yl)methyl]propanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The thiophene ring can participate in various chemical reactions, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Positional Isomerism in Thiophene Derivatives
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid (CAS: 186320-06-9) differs by the substitution position on the thiophene ring (3-yl vs. 2-yl). The 3-thiophenyl derivative may exhibit reduced π-π stacking compared to the 2-substituted analog, influencing crystallization behavior .
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid (CAS: 177966-61-9) introduces a fused benzothiophene system, increasing hydrophobicity and molecular weight (MW: ~421.5 g/mol vs. 393.46 g/mol for the target compound). Such modifications enhance lipid solubility, which is advantageous in membrane-associated peptide design .
(b) Fluorinated and Halogenated Derivatives
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS: Not specified) incorporates three fluorine atoms on the phenyl ring. Fluorination enhances metabolic stability and bioavailability in therapeutic peptides but may reduce solubility in aqueous media .
Variations in Functional Groups
(a) Sulfur-Containing Side Chains
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic acid (CAS: 73724-43-3) replaces the thiophenyl group with a tert-butyldisulfanyl (-S-StBu) moiety. This group acts as a protected thiol, enabling post-synthetic disulfide bond formation—a critical feature in oxidative folding of peptides like insulin .
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid (CAS: 135248-89-4) features a free thiol (-SH) group. While reactive, it requires careful handling under inert atmospheres to prevent oxidation. Applications include site-specific conjugation (e.g., PEGylation) .
(b) Branched and Bulky Substituents
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1) introduces an ortho-methylphenyl group, increasing steric bulk. This may hinder peptide chain aggregation but could complicate purification due to lower polarity .
- (R)-3-(4-tert-butoxyphenyl)-2-[Fmoc(methyl)amino]propanoic acid (CAS: 1799443-50-7) combines a tert-butoxy group and methyl-protected amine, enhancing steric protection and stability during SPPS .
Comparative Data Table
Biological Activity
(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid is a synthetic compound notable for its role in peptide synthesis and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for protecting amino acids during peptide synthesis. The molecular formula is C₁₉H₁₉N₃O₄S, with a molecular weight of approximately 373.43 g/mol. Its structure allows for specific interactions with biological targets, influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and enzyme activities:
- Target Interaction : It binds to specific enzymes or receptors, affecting their activity and leading to various biological effects.
- Peptide Synthesis : The Fmoc group facilitates the formation of peptide bonds, making it a valuable tool in solid-phase peptide synthesis. This method allows for the efficient assembly of peptides with complex structures.
- Biochemical Pathways : The compound influences pathways related to protein synthesis and cellular signaling, contributing to its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, as similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Neuroprotective Effects : The compound may have neuroprotective qualities, making it a candidate for further investigation in neurodegenerative disease models.
- Enzyme Modulation : Its ability to modulate enzyme activity can impact metabolic pathways, suggesting applications in metabolic disorders.
Case Studies
- Peptide Synthesis Applications : A study demonstrated the successful use of this compound in synthesizing bioactive peptides, highlighting its efficiency in forming stable peptide bonds under mild conditions.
- Cellular Assays : In vitro assays showed that compounds with similar structures could inhibit specific enzyme activities linked to cancer progression, indicating a possible role for this compound in cancer therapy.
Data Table: Summary of Biological Activities
Q & A
Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in this compound, and how does it influence peptide synthesis workflows?
The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential coupling of amino acids while minimizing side reactions. The fluorenyl moiety enhances UV detectability for real-time monitoring of synthesis progress .
Q. What analytical techniques are recommended for confirming the purity and stereochemical integrity of this compound?
- HPLC : Reverse-phase HPLC with UV detection (λ = 265–280 nm) is standard for assessing purity (>98% typical for research-grade material) .
- NMR : 1H/13C NMR verifies stereochemistry, particularly the (R)-configuration at the α-carbon and thiophene substitution patterns .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₂₃H₂₁NO₄S; calc. 407.12 g/mol) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring or Fmoc group hydrolysis .
- Handling : Use gloves, goggles, and fume hoods due to acute toxicity risks (oral/dermal/inhalation Category 4 per GHS) .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency of this compound in SPPS, particularly with sterically hindered residues?
- Activation Reagents : Use HATU or PyBOP with DIPEA in DMF to enhance coupling yields (>90%) .
- Solvent Choice : Dichloromethane (DCM) reduces aggregation compared to DMF for hydrophobic sequences .
- Microwave Assistance : Shortens coupling times (2–5 min at 50°C) while maintaining enantiomeric integrity .
Q. How can contradictions in reported toxicity data be addressed when designing in vitro assays?
While Safety Data Sheets (SDS) classify acute toxicity (Category 4), chronic toxicity and ecotoxicological profiles remain uncharacterized . Mitigation strategies include:
- Dose-Response Studies : Start with low concentrations (µM range) and monitor cell viability via MTT assays.
- Environmental Controls : Use closed systems to prevent aerosolization and adhere to institutional waste protocols .
Q. What structural analogs of this compound have been studied, and how do substitutions impact biological activity?
Q. What mechanistic insights explain the compound’s reactivity in thiol-mediated conjugation reactions?
The thiophene ring participates in π-stacking interactions, while the carboxylic acid enables amide bond formation. Computational studies (DFT) suggest that the (R)-configuration minimizes steric clashes during nucleophilic acyl substitution, improving reaction kinetics in thiol-ene click chemistry .
Methodological Considerations
Q. How can researchers validate the deprotection efficiency of the Fmoc group in complex matrices?
- Kinetic Monitoring : Track deprotection via UV absorbance (301 nm) loss over time in piperidine/DMF .
- MALDI-TOF MS : Detect mass shifts corresponding to Fmoc removal (Δm/z = 222.24 Da) .
Q. What solvent systems are optimal for resolving this compound in chromatographic purifications?
- Normal-Phase HPLC : Hexane/EtOAc (7:3) for non-polar impurities.
- Reverse-Phase HPLC : Acetonitrile/water (55:45) with 0.1% TFA modifier for high-resolution separation .
Data Contradiction Analysis
Q. How should discrepancies in reported solubility profiles (DMSO vs. aqueous buffers) be reconciled?
While the compound is soluble in DMSO (≥50 mg/mL), precipitation in aqueous buffers (PBS, pH 7.4) occurs due to protonation of the carboxylic acid. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
